

Application Notes: 2-Phenylquinolin-4-ol as a Versatile Intermediate in Drug Synthesis

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Compound of Interest

Compound Name: **2-Phenylquinolin-4-ol**

Cat. No.: **B1196632**

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **2-Phenylquinolin-4-ol** and its derivatives represent a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This quinoline core is a key building block for the synthesis of novel therapeutic agents targeting a range of diseases, from cancer to infectious diseases. These application notes provide an overview of the synthetic routes utilizing **2-phenylquinolin-4-ol** and its analogs, their biological activities, and detailed protocols for their preparation and evaluation.

Synthetic Strategies

The synthesis of **2-phenylquinolin-4-ol** derivatives can be achieved through several established methods, primarily the Pfitzinger and Gould-Jacobs reactions. These methods offer versatility in introducing various substituents to the quinoline core, enabling the exploration of structure-activity relationships (SAR).

Pfitzinger Synthesis

The Pfitzinger reaction is a widely used method for constructing the quinoline core. It involves the condensation of an isatin derivative with a carbonyl compound containing an α -methylene group, such as acetophenone, in the presence of a base.

Gould-Jacobs Reaction

The Gould-Jacobs reaction provides an alternative route, involving the condensation of an aniline with an alkoxy methylene malonic ester, followed by thermal cyclization.^[1] This method is particularly useful for accessing 4-hydroxyquinoline derivatives.

Therapeutic Applications and Biological Activities

Derivatives of **2-phenylquinolin-4-ol** have shown promise in several therapeutic areas:

- **Anticancer Agents:** Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel histone deacetylase (HDAC) inhibitors.^{[2][3][4][5]} Specifically, some compounds exhibit selectivity for HDAC3, a target of interest in cancer therapy.^{[2][3][4]} Mechanistic studies have shown that these compounds can induce G2/M cell cycle arrest and promote apoptosis in cancer cell lines.^{[3][5]} Other 2-phenylquinolin-4-one derivatives have demonstrated antiproliferative effects by inhibiting tubulin polymerization.^[6]
- **Antibacterial Agents:** Modifications of the 2-phenylquinoline-4-carboxylic acid scaffold have yielded compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.^{[7][8]} Structure-activity relationship studies indicate that the nature of the substituent at the 2-phenyl ring influences the antibacterial spectrum.^[7]
- **Antiviral Agents:** A number of 2-phenylquinoline derivatives have been identified as potent inhibitors of various coronaviruses, including SARS-CoV-2.^[9] The mechanism of action for some of these compounds involves the inhibition of the viral helicase nsp13, a highly conserved enzyme essential for viral replication.^[9]
- **Immunomodulatory Agents:** Substituted 2-phenylquinolin-4-amines have been shown to act as antagonists of immunostimulatory CpG-oligodeoxynucleotides, suggesting their potential in modulating immune responses.^{[10][11]}

Quantitative Data Summary

The following tables summarize key quantitative data for various **2-phenylquinolin-4-ol** derivatives from the literature.

Table 1: Anticancer Activity of 2-Phenylquinoline Derivatives

Compound	Target	IC ₅₀ (µM)	Cell Line	Reference
D28	HDAC3	24.45	-	[2][4]
D28	Growth Inhibition	1.02	K562	[2][4]
D28	Growth Inhibition	1.08	U266	[2][4]
D28	Growth Inhibition	1.11	U937	[2][4]
D29	HDAC1	32.59	-	[2][4]
D29	HDAC2	183.5	-	[2][4]
D29	HDAC3	0.477	-	[2][4]
13a	Growth Inhibition	0.50	HeLa	[12]

Table 2: Antibacterial Activity of 2-Phenylquinoline-4-carboxylic Acid Derivatives

Compound	Bacterium	MIC (µg/mL)	Reference
5a ₄	Staphylococcus aureus	64	[7]
5a ₇	Escherichia coli	128	[7]

Table 3: Antiviral Activity of 2-Phenylquinoline Derivatives

Compound	Virus	EC ₅₀ (µM)	Cell Line	Reference
PQQ4O (1a)	SARS-CoV-2	6	VeroE6	[9]
WRNA10	SARS-CoV-2	10	VeroE6	[9]
Various Analogs	HCoV-229E	0.2 - 9.4	HEL 299	[9]
Various Analogs	HCoV-OC43	0.6 - 7.7	HEL 299	[9]

Experimental Protocols

General Protocol for Pfitzinger Synthesis of 6-Chloro-2-phenylquinolin-4-ol[13]

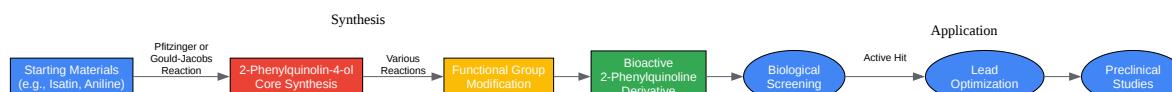
- Reaction Setup: Dissolve potassium hydroxide in ethanol in a round-bottom flask.
- Addition of Reactants: Add 5-chloroisatin (1.0 equivalent) and acetophenone (1.2 equivalents) to the basic solution.
- Reflux: Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in a minimum amount of water.
- Extraction: Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.
- Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or glacial acetic acid until a precipitate forms (typically pH 4-5).
- Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
- Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water) to obtain pure 6-chloro-2-phenylquinolin-4-ol.

General Protocol for Gould-Jacobs Reaction for 4-Hydroxyquinoline Derivatives[1]

- Condensation: React an aniline with an alkoxy methylenemalonic ester.
- Cyclization: Heat the intermediate from the condensation step in a high-boiling point solvent such as diphenyl ether to a temperature of 240-260°C.
- Precipitation: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

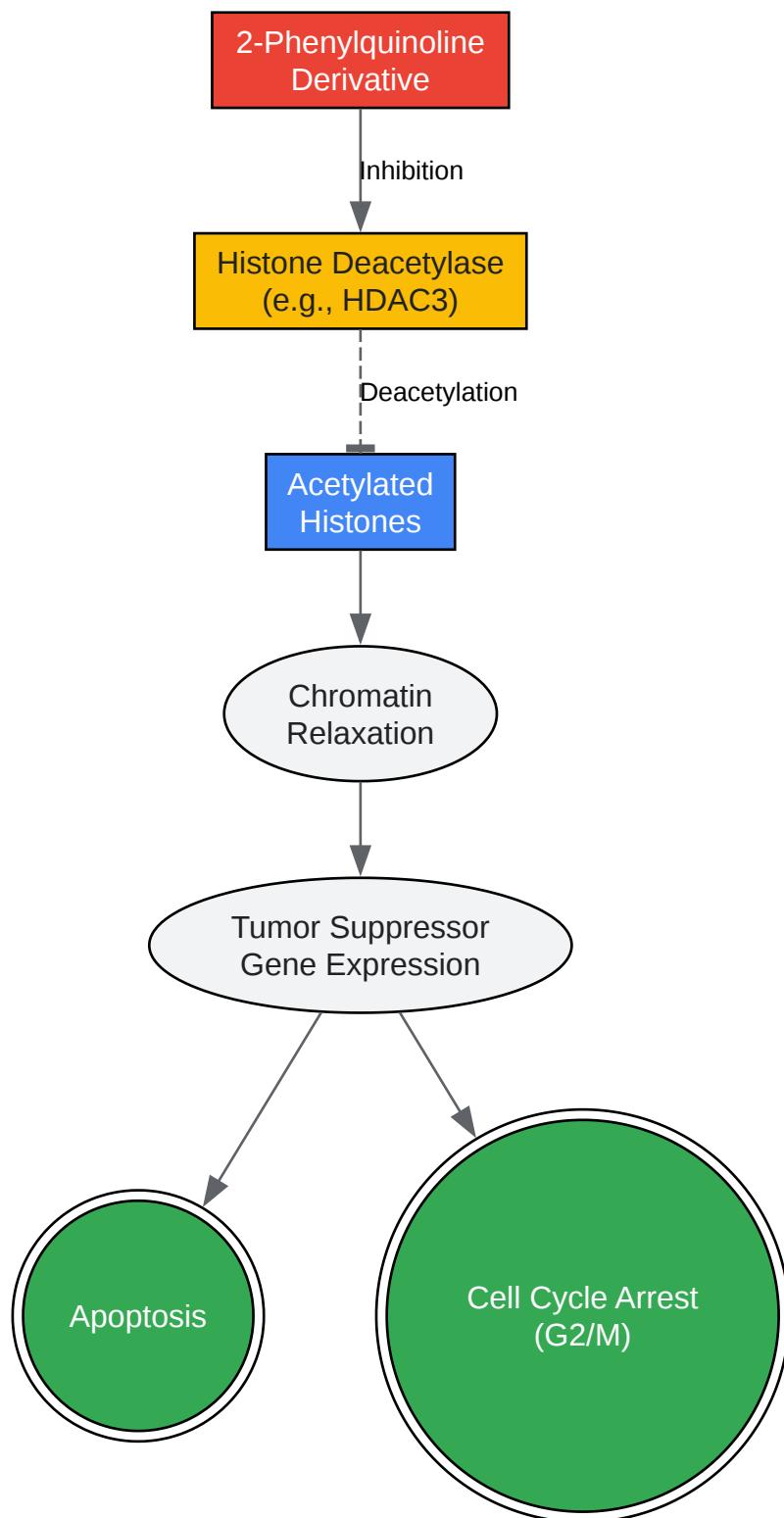
- Isolation and Purification: Filter the precipitate and wash with the non-polar solvent to remove the high-boiling point solvent.

Visualizations



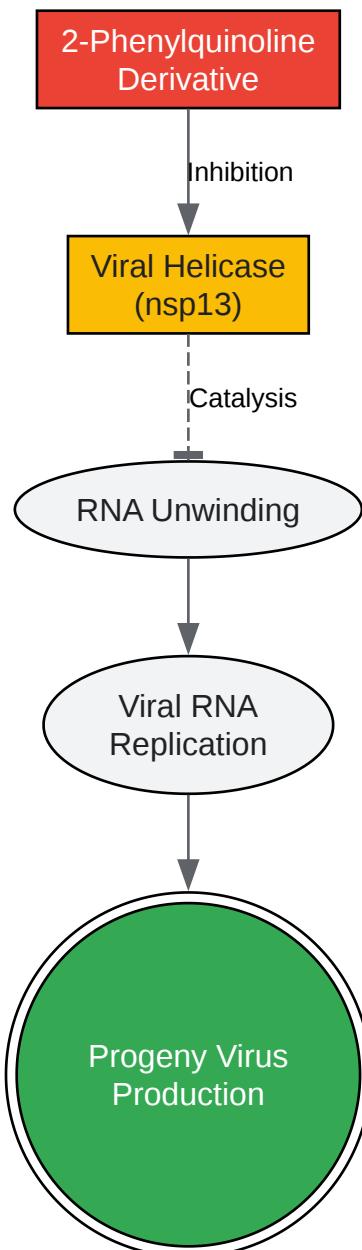
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Caption: General workflow for the synthesis and application of **2-phenylquinolin-4-ol** derivatives.



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Caption: Proposed signaling pathway for HDAC inhibition by 2-phenylquinoline derivatives.



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Caption: Proposed mechanism of antiviral action via helicase inhibition.

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